methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
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Overview
Description
METHYL 3-{4-[(CYCLOHEPTYLAMINO)CARBONYL]BENZYL}-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{4-[(CYCLOHEPTYLAMINO)CARBONYL]BENZYL}-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the thioxo group and the cycloheptylamino moiety. The final step involves the esterification of the carboxylate group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{4-[(CYCLOHEPTYLAMINO)CARBONYL]BENZYL}-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzyl derivatives.
Scientific Research Applications
METHYL 3-{4-[(CYCLOHEPTYLAMINO)CARBONYL]BENZYL}-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 3-{4-[(CYCLOHEPTYLAMINO)CARBONYL]BENZYL}-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Thioxo Compounds: Molecules containing thioxo groups with varying side chains.
Cycloheptylamino Derivatives: Compounds with cycloheptylamino groups attached to different cores.
Uniqueness
METHYL 3-{4-[(CYCLOHEPTYLAMINO)CARBONYL]BENZYL}-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H27N3O4S |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H27N3O4S/c1-32-24(31)18-12-13-20-21(14-18)27-25(33)28(23(20)30)15-16-8-10-17(11-9-16)22(29)26-19-6-4-2-3-5-7-19/h8-14,19H,2-7,15H2,1H3,(H,26,29)(H,27,33) |
InChI Key |
YTEWOYCESUJYGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NC4CCCCCC4 |
Origin of Product |
United States |
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